![B1578838 [Met]-beta-Amyloid (1-40)](/img/new.no-structure.jpg)
[Met]-beta-Amyloid (1-40)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Met]-beta-Amyloid (1-40) is a useful research compound. Molecular weight is 4461.1. The purity is usually 95%.
BenchChem offers high-quality [Met]-beta-Amyloid (1-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Met]-beta-Amyloid (1-40) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Studies
[Met]-beta-Amyloid (1-40) is often utilized in conformational studies to understand how its structure influences its biological activity. Techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Differential Scanning Calorimetry (DSC) are employed to analyze the temperature-dependent conformational changes of the peptide. These studies are crucial for elucidating the mechanisms of amyloid formation and stability under physiological conditions .
Aggregation Studies
The aggregation of [Met]-beta-Amyloid (1-40) into oligomers is a key area of research due to its association with neurotoxicity in Alzheimer's disease. Research has shown that this peptide can form various oligomeric species, which are believed to be more toxic than the monomeric form. For instance, single-molecule imaging techniques have been used to observe how [Met]-beta-Amyloid (1-40) interacts with lipid membranes, leading to oligomer formation that affects neuronal integrity .
In Vitro Studies
In vitro studies have demonstrated that [Met]-beta-Amyloid (1-40) can induce neurotoxicity in cultured neurons. It has been shown that aggregated forms of this peptide can lead to cell death, particularly in mature hippocampal neurons, highlighting its potential role in the pathogenesis of Alzheimer's disease . These assessments are vital for developing therapeutic strategies aimed at mitigating amyloid toxicity.
Mechanistic Insights
The mechanism by which [Met]-beta-Amyloid (1-40) exerts neurotoxic effects involves interactions with neuronal membranes and subsequent disruption of cellular functions. Studies indicate that the peptide can activate pathways leading to mitochondrial dysfunction and neuronal apoptosis, further emphasizing the need for detailed mechanistic understanding in drug development .
Biomarker Development
[Met]-beta-Amyloid (1-40) serves as a reference standard in enzyme immunoassays for quantifying amyloid levels in cerebrospinal fluid (CSF). This application is particularly relevant for diagnosing Alzheimer's disease, where elevated levels of amyloid peptides correlate with disease progression . The ability to measure these peptides accurately can aid in early diagnosis and monitoring of therapeutic interventions.
Drug Screening
The peptide is also employed in drug screening assays aimed at identifying compounds that may inhibit amyloid aggregation or mitigate its neurotoxic effects. By assessing the efficacy of potential therapeutic agents against [Met]-beta-Amyloid (1-40), researchers can identify promising candidates for clinical development.
Gene Therapy Approaches
Research into gene therapy approaches targeting the amyloid precursor protein (APP), which is cleaved to form beta-amyloid peptides, includes investigations involving [Met]-beta-Amyloid (1-40). These studies aim to reduce amyloid production or enhance clearance mechanisms within the brain .
Case Studies and Research Findings
Chemical Reactions Analysis
Oxidation States of Methionine
The oxidation state of methionine at position 35 significantly affects the aggregation properties of [Met]-beta-Amyloid (1-40):
Fibril Formation and Characterization
The assembly of [Met]-beta-Amyloid (1-40) into fibrils is a critical reaction that has implications for neurotoxicity:
-
Fibril Formation : Under physiological conditions, [Met]-beta-Amyloid (1-40) can aggregate into fibrillar structures. The kinetics of this process can be influenced by factors such as concentration, temperature, and the presence of other amyloid peptides.
-
Characterization Techniques : Techniques such as Thioflavin T (ThT) fluorescence assays, circular dichroism (CD), and atomic force microscopy (AFM) are commonly used to characterize the structural properties of the formed fibrils .
Aggregation Kinetics
Research indicates that [Met]-beta-Amyloid (1-40) exhibits distinct aggregation kinetics compared to its longer counterpart, [Met]-beta-Amyloid (1-42). The ratio of these peptides can influence their respective fibril structures and biological effects:
Peptide Ratio | Fibril Maturation | Cytotoxicity Level |
---|---|---|
100:0 | Early Fibrils | Low |
90:10 | Early Fibrils | Moderate |
75:25 | Aged Fibrils | High |
50:50 | Mixed Fibrils | Very High |
This table summarizes how different ratios affect not only the structural characteristics but also the cytotoxicity observed in neuronal models .
Structural Studies
Nuclear magnetic resonance (NMR) studies have provided insights into the conformational states adopted by [Met]-beta-Amyloid (1-40). These studies reveal that:
Q & A
Basic Research Questions
Q. How can [Met]-beta-amyloid (1-40) be quantified in biological samples, and what methodological considerations are critical for accuracy?
- Methodological Answer : Use enzyme-linked immunosorbent assay (ELISA) with a sensitivity threshold of ≤9.38 pg/mL and a detection range of 15.63–1000 pg/mL. Ensure sample compatibility (serum, plasma, tissue homogenates) and follow standardized protocols to minimize matrix interference. Pre-analytical factors, such as avoiding repeated freeze-thaw cycles and using protease inhibitors, are essential to preserve peptide integrity .
Q. What distinguishes [Met]-beta-amyloid (1-40) from other Aβ isoforms (e.g., Aβ1-42) in experimental workflows?
- Methodological Answer : The C-terminal truncation (ending at residue 40 vs. 42) alters aggregation kinetics and neurotoxicity. Use sequence-specific antibodies (e.g., targeting residues 1–40) or mass spectrometry to differentiate isoforms. Structural characterization via circular dichroism (CD) or nuclear magnetic resonance (NMR) can further resolve conformational differences .
Q. What are the optimal storage and handling conditions for synthetic [Met]-beta-amyloid (1-40) to prevent degradation?
- Methodological Answer : Store lyophilized peptide at -20°C in airtight, desiccated containers. Reconstitute in hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) to maintain monomeric stability. Avoid aqueous buffers without agitation, as they may induce fibrillization. Batch consistency can be verified via HPLC (>97% purity) and mass spectrometry (theoretical mass: 4,329 Da) .
Q. How can researchers validate the specificity of antibodies targeting Aβ1-40 in immunohistochemistry or Western blotting?
- Methodological Answer : Perform cross-reactivity tests against Aβ1-42 and other truncated isoforms. Use knockout tissue controls or competitive ELISA to confirm antibody specificity. Include positive controls (e.g., synthetic Aβ1-40) and validate under denaturing/native conditions to account for epitope accessibility .
Q. What are the key challenges in isolating monomeric Aβ1-40 for aggregation studies, and how can they be addressed?
- Methodological Answer : Monomeric purity is critical for aggregation assays. Use size-exclusion chromatography (SEC) or ultracentrifugation to separate monomers from pre-existing oligomers. Monitor aggregation via thioflavin T (ThT) fluorescence or transmission electron microscopy (TEM). TFA counterions in recombinant Aβ1-40 enhance monomeric stability, as shown in Stine et al. (2003) .
Advanced Research Questions
Q. How do experimental conditions (e.g., pH, ionic strength) influence Aβ1-40 aggregation kinetics, and how can these variables be systematically controlled?
- Methodological Answer : Use kinetic assays under physiologically relevant conditions (pH 7.4, 150 mM NaCl). Employ stopped-flow fluorescence or quartz crystal microbalance (QCM) to monitor real-time fibrillization. Statistical models (e.g., nucleation-elongation) can quantify lag phases and growth rates. Alsalahat et al. (2021) demonstrated magnetooptical methods for high-resolution aggregation tracking .
Q. What strategies resolve contradictions in Aβ1-40 toxicity data across in vitro and in vivo models?
- Methodological Answer : Standardize peptide preparation protocols (e.g., HFIP pretreatment) and validate aggregation states via atomic force microscopy (AFM). In vivo, use transgenic models expressing human Aβ1-40 with controlled expression levels. Meta-analyses of dose-response relationships and cross-model comparisons can identify confounding variables (e.g., peptide solubility, blood-brain barrier penetration) .
Q. How can batch-to-batch variability in synthetic Aβ1-40 impact reproducibility, and what QC measures mitigate this?
- Methodological Answer : Variability arises from differences in purity, salt content, and residual solvents. Request peptide content analysis and trifluoroacetate (TFA) quantification for sensitive assays. For cell-based studies, ensure TFA levels <1% to avoid cytotoxicity. Advanced QC includes amino acid analysis (AAA) and endotoxin testing .
Q. What computational tools are available to model Aβ1-40 interactions with lipid membranes or metal ions?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) can predict membrane disruption mechanisms. Density functional theory (DFT) models Aβ1-40 coordination with Zn²⁺ or Cu²⁺, linked to oxidative stress. Validate predictions experimentally using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How do post-translational modifications (PTMs) of Aβ1-40 alter its pathogenicity, and what techniques detect these modifications?
- Methodological Answer : PTMs like pyroglutamation or oxidation enhance aggregation. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electron transfer dissociation (ETD) to identify modifications. Immunoprecipitation with PTM-specific antibodies (e.g., anti-pGlu Aβ) enables targeted analysis in cerebrospinal fluid (CSF) or tissue .
Q. Tables for Methodological Reference
Properties
Molecular Weight |
4461.1 |
---|---|
sequence |
MDAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.